"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" properties and characteristics
"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" properties and characteristics
An In-Depth Technical Guide to Ethyl 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. Among these, heterocyclic scaffolds play a central role due to their diverse chemical properties and ability to engage in specific biological interactions. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a prime example of such a crucial building block. This molecule features a 2,5-disubstituted oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen, which serves as a stable and versatile scaffold.
The compound is strategically functionalized with two key groups that offer orthogonal reactivity: a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and an ethyl ester at the 5-position. The Boc group provides a robust yet readily cleavable protecting group for a primary amine, allowing for its selective unmasking at a desired stage of a synthetic sequence. Concurrently, the ethyl ester serves as a modifiable handle, readily converted into a carboxylic acid, amide, or other functionalities. This dual functionality makes it an exceptionally valuable intermediate for constructing more complex molecules, particularly in the burgeoning field of targeted protein degradation, where it is classified as a protein degrader building block.[1] This guide provides a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its chemical reactivity and applications for researchers and scientists in the pharmaceutical industry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 941294-50-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 256.26 g/mol | [2] |
| Purity | Typically ≥98% | [1] |
| InChI | 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | [1] |
| Canonical SMILES | CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C |
Structural Analysis and Spectroscopic Profile
The molecule's structure is defined by the oxazole ring, which imparts aromatic stability. The Boc-protected amine at C2 and the ethyl ester at C5 are the primary sites of chemical reactivity. While specific, verified spectra for this exact compound are not publicly available, a predictive analysis based on its constituent functional groups and data from analogous structures provides a reliable spectroscopic profile for characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The lone proton on the oxazole ring (at C4) would likely appear as a singlet in the aromatic region, typically around δ 7.5-8.0 ppm. The ethyl ester group should produce a characteristic quartet around δ 4.3 ppm (for the -OCH₂- protons) and a triplet around δ 1.3 ppm (for the -CH₃ protons). The nine equivalent protons of the tert-butyl group of the Boc protector will yield a sharp singlet at approximately δ 1.5 ppm. The N-H proton of the carbamate is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 11 carbon atoms. Key signals would include two carbonyl carbons (one for the ester and one for the carbamate) in the δ 150-170 ppm range. The carbons of the oxazole ring would appear in the aromatic region (δ 120-160 ppm). The quaternary carbon of the tert-butyl group would be found around δ 80 ppm, while its methyl carbons would resonate near δ 28 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching frequencies. The ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹, while the carbamate carbonyl stretch should appear at a slightly lower wavenumber, typically 1690-1710 cm⁻¹. A prominent C-O stretching band for the ester and ether linkages would be visible in the 1100-1300 cm⁻¹ region. The N-H stretch would appear as a moderate band around 3300-3400 cm⁻¹.
Synthesis and Purification
The synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a straightforward procedure involving the protection of a commercially available precursor. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the molecule to its fundamental starting materials. The key disconnection is at the nitrogen-carbon bond of the carbamate, identifying the Boc protecting group and the primary amine as separate synthons. This leads back to Ethyl 2-aminooxazole-5-carboxylate and di-tert-butyl dicarbonate (Boc₂O).
Recommended Synthetic Protocol
This protocol is adapted from a standard and highly reliable method for the Boc-protection of amino-heterocycles.[3] The procedure is designed to be self-validating, where reaction completion can be easily monitored by thin-layer chromatography (TLC).
Materials:
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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1,4-Dioxane (or Tetrahydrofuran, THF), anhydrous
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Ethyl 2-aminooxazole-5-carboxylate (1.0 eq). Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.2 M concentration).
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Rationale: Anhydrous solvent is used to prevent hydrolysis of the Boc anhydride reagent. Dioxane or THF are excellent choices due to their ability to dissolve both the polar starting material and the less polar reagents.
-
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
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Rationale: Triethylamine acts as a base to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride. It also serves to neutralize the acidic byproducts formed during the reaction.
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-
Addition of Protecting Group: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture. The addition may be done in portions to control any potential exotherm, although the reaction is typically gentle.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rf) than the starting amine.
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Rationale: Monitoring ensures the reaction is driven to completion, maximizing yield and simplifying purification.
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-
Workup - Quenching and Extraction: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.
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Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).
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Rationale: This aqueous workup is crucial for removing the triethylamine salt, unreacted Boc anhydride byproducts, and any water-soluble impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification and Quality Control
The crude product is often of high purity but can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product's identity and purity (>98%) should be confirmed by NMR spectroscopy and HPLC analysis.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate stems from the orthogonal nature of its two primary functional groups. This allows for selective manipulation, making it a powerful tool for building molecular complexity.
Core Reactivity Pathways
The two main transformations involve deprotection of the amine and modification of the ester.
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N-Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane. This unmasks the C2-amino group, which can then serve as a nucleophile for subsequent reactions, such as amide bond formation or alkylation.
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Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid via saponification, typically using a base like lithium hydroxide (LiOH) in a THF/water mixture.[6] This carboxylic acid is a versatile intermediate that can be activated and coupled with various amines to form amides, a common linkage in pharmaceutical agents.
Application as a PROTAC Building Block
The classification of this compound as a "Protein Degrader Building Block" points directly to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.
This oxazole-based scaffold is ideal for constructing PROTACs. The core can be part of the linker element, or one of the functional handles can be used to attach a ligand for either the target protein or the E3 ligase.
A typical synthetic strategy might involve:
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Hydrolyzing the ethyl ester to the carboxylic acid.
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Coupling this acid with an amine-containing ligand for a target protein.
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Deprotecting the Boc-amino group to reveal the free amine.
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Coupling this amine with a linker-E3 ligase ligand fragment.
This modular approach, enabled by the orthogonal reactivity of the building block, provides chemists with a reliable and flexible method for rapidly generating libraries of PROTACs for structure-activity relationship (SAR) studies.
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its stable heterocyclic core, combined with orthogonally reactive and easily manipulable functional groups, makes it an invaluable asset for synthetic and medicinal chemists. The straightforward and high-yielding synthesis ensures its accessibility, while its demonstrated utility as a building block for sophisticated molecules like PROTACs underscores its relevance. For researchers aiming to accelerate the development of novel therapeutics, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential.
References
- Vertex AI Search. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Smolecule. (n.d.). Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate.
- ChemicalBook. (n.d.). ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE Product Description.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- Research Square. (n.d.). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.
- LabSolu. (n.d.). Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate.
- BLDpharm. (n.d.). 941294-50-4|Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate.
- ChemWhat. (n.d.). Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate CAS#: 941294-50-4.
- PubMed. (2002). A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Bioorg Med Chem Lett.
- Abound. (n.d.). Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate.
- PubMed Central. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate.
- RSC Publishing. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.
- ChemBK. (2024). Ethyl 2-Amino-1,3-Oxazole-5-Carboxylate.
- ChemScene. (n.d.). 113853-16-0 | Ethyl 2-aminooxazole-5-carboxylate.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 2-(叔丁氧羰基氨基)噁唑-5-羧酸乙酯 CAS#: 941294-50-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-1,3-oxazole-5-carboxylate | C6H8N2O3 | CID 5260193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
